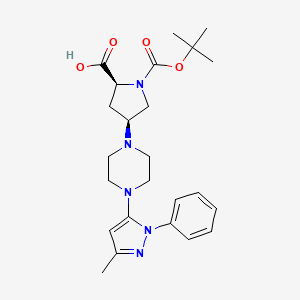

4-(Methylthio)-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques such as thermal analysis and solubility testing would be used .Applications De Recherche Scientifique

Anticancer Activity

A novel heterocyclic compound, synthesized using 2-amino-4,7-dimethyl benzothiazole, showed significant in-vitro anticancer activity against 60 human cancer cell lines. This study highlights the compound's potential as a versatile platform for developing new anticancer agents (Waghmare et al., 2013).

Enhanced Drug Properties

Research on amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles has been conducted to address formulation and bioavailability issues, with a focus on improving water solubility and chemical stability. These prodrugs exhibit potential for clinical evaluation due to their promising pharmaceutical properties (Bradshaw et al., 2002).

Corrosion Inhibition

A study on the correlation between electronic properties and the corrosion inhibitive performance of benzothiazole derivatives has been conducted. This research provides insights into the use of benzothiazole compounds as effective corrosion inhibitors, emphasizing the role of electronic parameters and NMR descriptors (Behzadi & Forghani, 2017).

Antimicrobial and Antifungal Agents

Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases revealed moderate to excellent antimicrobial activity against various bacterial and fungal strains. This study suggests the potential of benzothiazole derivatives as effective antimicrobial and antifungal agents (Amnerkar et al., 2015).

Environmental Monitoring

An improved method for the simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices has been developed. This method, involving mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry, offers enhanced selectivity and sensitivity for environmental monitoring (Carpinteiro et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFNFLNMAZXZRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-chloropyridine-3-carboxylate](/img/structure/B2597647.png)

![9-Methoxy-2,3,4,5-tetrahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2597649.png)

![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2597652.png)

![3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2597655.png)

![N-(4-chlorobenzyl)-2-(2-(4-ethylpiperazin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2597656.png)

![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone oxime](/img/structure/B2597659.png)

![N-(2-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2597663.png)